1,4-Disilabutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Disilabutane is an organosilicon compound consisting of two silicon atoms and four carbon atoms. It is a colorless liquid with the molecular formula C4H12Si2 and a molecular weight of 120.32 g/mol. The compound has a boiling point of approximately 120-125°C and a density of about 0.805 g/cm³ . This compound is used in various chemical laboratories and industries, primarily as a silylation reagent and an intermediate in organic synthesis .
Preparation Methods
1,4-Disilabutane can be synthesized through several methods:
Reaction of Silane with Alkyl Halide: One common method involves reacting silane with the corresponding alkyl halide.
Reaction of Silicon Hydrogen Chloride with Alkyl Lithium: Another method involves reacting silicon hydrogen chloride with alkyl lithium to generate the corresponding silane compound.
Chemical Reactions Analysis
1,4-Disilabutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-containing compounds.
Reduction: It can be reduced to form simpler silicon hydrides.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include lithium aluminium hydride in dibutyl ether at low temperatures and inert atmospheres . Major products formed from these reactions include silicon hydrides, hydrocarbons, and silicon-containing polymers .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Disilabutane involves its decomposition and interaction with silicon surfaces. For example, the compound can undergo adsorption and decomposition on silicon surfaces, leading to the formation of hydrogen and ethylene as major reaction products . The decomposition process involves the breaking of Si-C bonds and the formation of Si-H and C-H bonds .
Comparison with Similar Compounds
1,4-Disilabutane can be compared with other similar organosilicon compounds, such as:
1,2-Ethanediylbissilane: This compound has a similar structure but with different silicon-carbon bonding patterns.
1,2-Bis(trichlorosilyl)ethane: This compound is used as a precursor in the synthesis of this compound and has different reactivity and applications.
This compound is unique due to its specific silicon-carbon bonding and its applications in the synthesis of silicon-based polymers and materials .
Properties
InChI |
InChI=1S/C2H4Si2/c3-1-2-4/h1-2H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZNUJUYNIACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si])[Si] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.